molecular formula C8H10F2N2O2 B2853034 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine CAS No. 2361634-95-7

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine

Cat. No.: B2853034
CAS No.: 2361634-95-7
M. Wt: 204.177
InChI Key: NHDRGRRQMIFLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a chemical compound with the IUPAC name 3-(2-(difluoromethoxy)ethoxy)pyridin-2-amine . It has a molecular weight of 204.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.18 .

Mechanism of Action

The mechanism of action of DFE is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines, which are known to play a role in the development of various diseases. DFE has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DFE has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models. DFE has also been found to inhibit the growth and proliferation of cancer cells in vitro. In addition, DFE has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFE in lab experiments is its potential as a therapeutic agent. DFE has been found to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs. However, there are also some limitations to using DFE in lab experiments. For example, it may be difficult to obtain pure DFE, and there may be variability in the synthesis process that could affect the results of experiments.

Future Directions

There are several potential future directions for research on DFE. One area of interest is the development of new drugs based on the structure of DFE. Researchers may also investigate the potential use of DFE as a treatment for other diseases, such as autoimmune disorders. Additionally, further studies may be conducted to better understand the mechanism of action of DFE and its effects on various biological pathways.

Synthesis Methods

DFE can be synthesized using a multi-step process that involves the reaction of 2-amino-3-picoline with difluoromethyl ether and ethylene oxide. The resulting compound is then purified using column chromatography to obtain pure DFE.

Scientific Research Applications

DFE has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties, and has been found to be effective in reducing inflammation in animal models. DFE has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

3-[2-(difluoromethoxy)ethoxy]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDRGRRQMIFLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCOC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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